molecular formula C14H16N2O4S B7114385 1-(2,3-Dihydro-1-benzoxepin-4-ylsulfonyl)azetidine-3-carboxamide

1-(2,3-Dihydro-1-benzoxepin-4-ylsulfonyl)azetidine-3-carboxamide

Cat. No.: B7114385
M. Wt: 308.35 g/mol
InChI Key: NODIIDMMWDDNPM-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1-benzoxepin-4-ylsulfonyl)azetidine-3-carboxamide is a complex organic compound that features a benzoxepin ring fused with an azetidine ring

Preparation Methods

The synthesis of 1-(2,3-Dihydro-1-benzoxepin-4-ylsulfonyl)azetidine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzoxepin and azetidine precursors. One common method involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield the corresponding sulfonamide . This intermediate can then be further reacted with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) to form the desired compound.

Chemical Reactions Analysis

1-(2,3-Dihydro-1-benzoxepin-4-ylsulfonyl)azetidine-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

1-(2,3-Dihydro-1-benzoxepin-4-ylsulfonyl)azetidine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1-benzoxepin-4-ylsulfonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

1-(2,3-Dihydro-1-benzoxepin-4-ylsulfonyl)azetidine-3-carboxamide can be compared with other similar compounds, such as:

    Azetidine derivatives: These compounds share the azetidine ring structure and exhibit similar reactivity and applications.

    Benzoxepin derivatives: These compounds contain the benzoxepin ring and are used in various chemical and biological studies.

    Sulfonyl-containing compounds: These compounds have a sulfonyl group, which imparts specific chemical properties and reactivity.

The uniqueness of this compound lies in its combined structural features, which allow for diverse applications and reactivity profiles .

Properties

IUPAC Name

1-(2,3-dihydro-1-benzoxepin-4-ylsulfonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c15-14(17)11-8-16(9-11)21(18,19)12-5-6-20-13-4-2-1-3-10(13)7-12/h1-4,7,11H,5-6,8-9H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODIIDMMWDDNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C=C1S(=O)(=O)N3CC(C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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